molecular formula C21H23NO4S B2430911 1-butyl-6-methoxy-3-tosylquinolin-4(1H)-one CAS No. 899214-99-4

1-butyl-6-methoxy-3-tosylquinolin-4(1H)-one

Cat. No. B2430911
CAS RN: 899214-99-4
M. Wt: 385.48
InChI Key: HFRJKEUGDYSUJI-UHFFFAOYSA-N
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Description

1-Butyl-6-methoxy-3-tosylquinolin-4(1H)-one, also known as BMQ, is a synthetic compound that belongs to the quinolone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Antitumor and Anticancer Applications

Quinoline derivatives exhibit promising anticancer and antitumor activities. For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one showed significant tumor growth inhibition in mice without obvious signs of toxicity, highlighting its potential as a lead compound for cancer treatment (Cui et al., 2017). Additionally, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated potent apoptosis induction, excellent blood-brain barrier penetration, and efficacy in various cancer models, underscoring the therapeutic potential of quinoline derivatives in oncology (Sirisoma et al., 2009).

Synthesis and Chemical Properties

Quinoline compounds are central to synthetic chemistry, serving as key intermediates in the synthesis of complex molecules. For example, palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones exhibited significant DNA intercalation properties and strong antioxidant activity, along with cytotoxicity against lung cancer cell lines (Ramachandran et al., 2012). This underscores the potential of quinoline derivatives in developing new therapeutic agents and exploring their biological interactions.

Molecular Probes and Fluorescent Sensors

Quinoline-based compounds have been utilized as molecular probes and fluorescent sensors due to their unique photophysical properties. Bisquinoline derivatives have been synthesized and shown to exhibit zinc ion-induced fluorescence, which can be used for cellular fluorescent microscopic analysis (Mikata et al., 2009). Such properties highlight the potential of quinoline derivatives in biochemical and medical imaging applications.

Biological Activity and Drug Development

The structural modification of quinoline compounds has led to the discovery of novel biological activities and potential drug candidates. For example, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones have been identified as novel EGFR inhibitors with significant antiproliferative activities, suggesting their potential in targeted cancer therapies (Kang et al., 2013).

properties

IUPAC Name

1-butyl-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-4-5-12-22-14-20(27(24,25)17-9-6-15(2)7-10-17)21(23)18-13-16(26-3)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRJKEUGDYSUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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